molecular formula C6H10N2O4 B12876697 (2S,4R)-4-(Carbamoyloxy)pyrrolidine-2-carboxylic acid

(2S,4R)-4-(Carbamoyloxy)pyrrolidine-2-carboxylic acid

Cat. No.: B12876697
M. Wt: 174.15 g/mol
InChI Key: HBGFKXBBZYWPPB-DMTCNVIQSA-N
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Description

(2S,4R)-4-(Carbamoyloxy)pyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(Carbamoyloxy)pyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the carbamoyloxy and carboxylic acid functional groups. One common method involves the cyclization of suitable precursors under controlled conditions. For example, the cyclization of N-substituted piperidines can lead to the formation of pyrrolidine derivatives . Additionally, microwave-assisted organic synthesis (MAOS) has been employed to enhance synthetic efficiency .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further improve the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(Carbamoyloxy)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions include pyrrolidin-2-ones, substituted pyrrolidines, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (2S,4R)-4-(Carbamoyloxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4R)-4-(Carbamoyloxy)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity. Its chiral nature allows for selective interactions with enantioselective proteins, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

IUPAC Name

(2S,4R)-4-carbamoyloxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H10N2O4/c7-6(11)12-3-1-4(5(9)10)8-2-3/h3-4,8H,1-2H2,(H2,7,11)(H,9,10)/t3-,4+/m1/s1

InChI Key

HBGFKXBBZYWPPB-DMTCNVIQSA-N

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)OC(=O)N

Canonical SMILES

C1C(CNC1C(=O)O)OC(=O)N

Origin of Product

United States

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